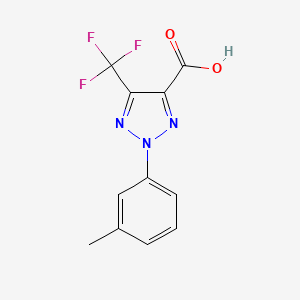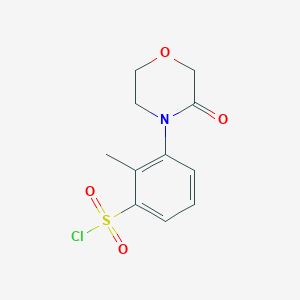
2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride can be achieved through several methods. One common method involves the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3, FeBr3) .
-
Oxidation and Reduction: : The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides. Typical oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) .
-
Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid in the presence of water or aqueous base .
Scientific Research Applications
2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride has several scientific research applications:
-
Chemistry: This modification can alter the chemical and physical properties of the target molecules .
-
Biology: : The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to modify proteins and peptides makes it valuable in bioconjugation studies .
-
Medicine: : In medicinal chemistry, it is employed in the development of new drugs, particularly those targeting enzymes and receptors. The sulfonyl chloride group can act as a reactive handle for the attachment of various pharmacophores .
-
Industry: : The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers. Its reactivity and selectivity make it suitable for fine chemical synthesis .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in electrophilic aromatic substitution reactions, where the compound can introduce sulfonyl groups into aromatic rings .
In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues such as lysine and cysteine. This modification can alter the activity and function of the target proteins, making it useful in drug development and bioconjugation studies .
Comparison with Similar Compounds
2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
-
Benzenesulfonyl chloride: : A simpler sulfonyl chloride used in similar applications but lacks the morpholino group, which can provide additional reactivity and selectivity .
-
Tosyl chloride (p-toluenesulfonyl chloride): : Another widely used sulfonyl chloride with a methyl group on the aromatic ring. It is often used in organic synthesis for the protection of hydroxyl groups .
-
Methanesulfonyl chloride: : A smaller sulfonyl chloride used in the synthesis of sulfonamides and other derivatives. It is less bulky compared to this compound, which can influence its reactivity and selectivity .
The uniqueness of this compound lies in its morpholino group, which can enhance its reactivity and provide additional functionalization options in chemical synthesis .
Properties
Molecular Formula |
C11H12ClNO4S |
|---|---|
Molecular Weight |
289.74 g/mol |
IUPAC Name |
2-methyl-3-(3-oxomorpholin-4-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12ClNO4S/c1-8-9(13-5-6-17-7-11(13)14)3-2-4-10(8)18(12,15)16/h2-4H,5-7H2,1H3 |
InChI Key |
CCQJJXBAIPWDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCOCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


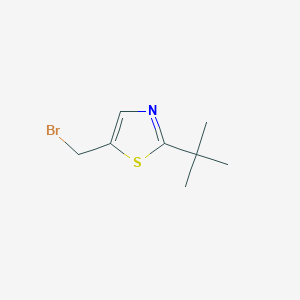
![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)
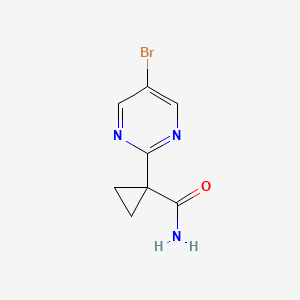

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)

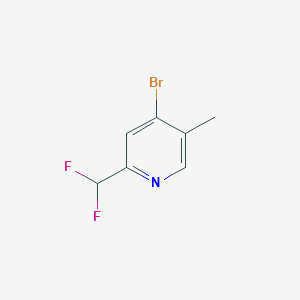
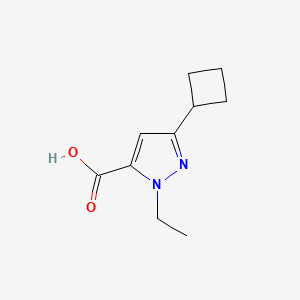
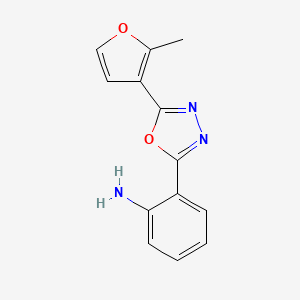
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)
